Superior Phosphorylation Efficiency of dTMP vs. 3′-Modified Nucleotide Analogs
In a direct head-to-head kinetic comparison using chick embryo liver thymidylate kinase, the natural substrate dTMP exhibits a phosphorylation efficiency (Vmax/Km) that is 800-fold greater than that of the 3′-azido analog AZT-MP and 2′,3′-dideoxy analog ddTMP [1]. The study defines dTMP's Km as 1.2 μM, confirming its high affinity for the enzyme [1].
| Evidence Dimension | Phosphorylation Efficiency (Vmax/Km) |
|---|---|
| Target Compound Data | 1.0 (Normalized Reference) |
| Comparator Or Baseline | AZT-MP and ddTMP |
| Quantified Difference | 800-fold less efficient |
| Conditions | Chick embryo liver thymidylate kinase assay in vitro |
Why This Matters
This stark 800-fold difference confirms that 3′-modifications severely impair substrate recognition, making unmodified dTMP irreplaceable for any assay requiring authentic thymidylate kinase activity.
- [1] Navé, J. F., Neises, B., & Eschbach, A. (1996). Study of Analogues of Thymidine-5′-Monophosphate and Thymidine as Substrates or Inhibitors of Chick Embryo Liver Thymidylate Kinase. Nucleosides and Nucleotides, 15(9), 1469-1479. View Source
